molecular formula C6H3ClFNO B1418055 2-Chloro-5-fluoroisonicotinaldehyde CAS No. 884494-54-6

2-Chloro-5-fluoroisonicotinaldehyde

Cat. No.: B1418055
CAS No.: 884494-54-6
M. Wt: 159.54 g/mol
InChI Key: SUXQRZZPWPDIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the use of appropriate halogenating agents under controlled conditions. For example, the reaction of isonicotinaldehyde with N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-fluoroisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

  • 2-Chloroisonicotinaldehyde
  • 5-Fluoroisonicotinaldehyde
  • 2-Chloro-5-fluoropyridine

Comparison: 2-Chloro-5-fluoroisonicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to 2-Chloroisonicotinaldehyde and 5-Fluoroisonicotinaldehyde, the dual halogenation provides distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQRZZPWPDIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660499
Record name 2-Chloro-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-54-6
Record name 2-Chloro-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoroisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoroisonicotinaldehyde
Reactant of Route 3
2-Chloro-5-fluoroisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoroisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoroisonicotinaldehyde
Reactant of Route 6
2-Chloro-5-fluoroisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.